molecular formula C8H12O3 B8181378 (E)-Ethyl 3-oxohex-4-enoate

(E)-Ethyl 3-oxohex-4-enoate

Cat. No.: B8181378
M. Wt: 156.18 g/mol
InChI Key: GAWHNZKGIRQKAX-HWKANZROSA-N
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Description

(E)-Ethyl 3-oxohex-4-enoate is an organic compound with the molecular formula C8H12O3 It is an ester derivative of 3-oxohex-4-enoic acid and is characterized by the presence of a conjugated double bond and a keto group

Preparation Methods

Synthetic Routes and Reaction Conditions: (E)-Ethyl 3-oxohex-4-enoate can be synthesized through several methods. One common approach involves the Claisen condensation reaction between ethyl acetate and 3-oxohex-4-enoic acid. The reaction is typically carried out in the presence of a strong base, such as sodium ethoxide, under reflux conditions. The resulting product is then purified through distillation or recrystallization.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. Catalysts such as sodium ethoxide or potassium tert-butoxide are often employed to facilitate the reaction. The product is then isolated and purified using techniques such as fractional distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions: (E)-Ethyl 3-oxohex-4-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of this compound can yield alcohols or alkanes, depending on the reducing agent used. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: The ester group in this compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols, leading to the formation of amides or other esters.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or alcohols in the presence of a catalyst such as sulfuric acid.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Amides or esters.

Scientific Research Applications

(E)-Ethyl 3-oxohex-4-enoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of anti-cancer and anti-viral agents.

    Industry: this compound is used in the production of fine chemicals and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of (E)-Ethyl 3-oxohex-4-enoate involves its interaction with various molecular targets and pathways. The compound’s keto group and conjugated double bond allow it to participate in nucleophilic addition and substitution reactions. These interactions can lead to the formation of covalent bonds with biological molecules, potentially altering their function and activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

(E)-Ethyl 3-oxohex-4-enoate can be compared with other similar compounds, such as:

    Ethyl 3-oxohexanoate: Lacks the conjugated double bond present in this compound, resulting in different reactivity and applications.

    Methyl 3-oxohex-4-enoate: Similar structure but with a methyl ester group instead of an ethyl ester group, leading to variations in physical properties and reactivity.

    Ethyl 3-oxopent-4-enoate:

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct reactivity and versatility in various chemical reactions and applications.

Properties

IUPAC Name

ethyl (E)-3-oxohex-4-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O3/c1-3-5-7(9)6-8(10)11-4-2/h3,5H,4,6H2,1-2H3/b5-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAWHNZKGIRQKAX-HWKANZROSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)C=CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)CC(=O)/C=C/C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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